molecular formula C12H13ClN2O6S B13050496 Ceftiguanide

Ceftiguanide

Katalognummer: B13050496
Molekulargewicht: 348.76 g/mol
InChI-Schlüssel: ZKDAULRVUXKFHD-LDYMZIIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

While specific data on Ceftiguanide is absent in the provided evidence, cephalosporins generally exhibit bactericidal activity by inhibiting cell wall synthesis. This article compares Ceftiguanide with structurally and functionally related compounds, focusing on data from the evidence provided.

Eigenschaften

Molekularformel

C12H13ClN2O6S

Molekulargewicht

348.76 g/mol

IUPAC-Name

(6R,7R)-3-(acetyloxymethyl)-7-[(2-chloroacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C12H13ClN2O6S/c1-5(16)21-3-6-4-22-11-8(14-7(17)2-13)10(18)15(11)9(6)12(19)20/h8,11H,2-4H2,1H3,(H,14,17)(H,19,20)/t8-,11-/m1/s1

InChI-Schlüssel

ZKDAULRVUXKFHD-LDYMZIIASA-N

Isomerische SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCl)SC1)C(=O)O

Kanonische SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCl)SC1)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ceftiguanide typically involves a series of chemical reactions that include the formation of intermediate compounds. The process often begins with the preparation of a precursor molecule, which undergoes several steps of chemical modification. Common synthetic routes include nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the precursor molecule. Reaction conditions such as temperature, pressure, and the presence of catalysts are carefully controlled to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of Ceftiguanide is scaled up using batch or continuous flow reactors. These methods ensure consistent quality and high yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Ceftiguanide undergoes various types of chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, Ceftiguanide can be converted into its oxidized form.

    Reduction: Reducing agents can convert Ceftiguanide into its reduced form.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on Ceftiguanide are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized derivative of Ceftiguanide, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

Ceftiguanide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological molecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of Ceftiguanide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to the disruption of metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Regulatory Comparisons

Compound CAS Number EPA Systematic Name Key Structural Features
Cefoxitin 35607-66-0 Not explicitly stated Methoxy group at C-7 position
Ceftriaxone 73384-59-5 Not explicitly stated Broad-spectrum; zwitterionic properties
Cephalothin 153-61-7 Not explicitly stated First-generation; narrow spectrum

Notes:

  • Cefoxitin : A cephamycin with resistance to β-lactamases due to its methoxy group, enhancing stability .
  • Ceftriaxone : Third-generation cephalosporin with extended Gram-negative coverage and long half-life .

Functional and Clinical Comparisons

Compound Spectrum of Activity Resistance Profile Clinical Use
Cefoxitin Gram-positive, anaerobes Resistant to some β-lactamases Intra-abdominal infections
Ceftriaxone Broad (including Pseudomonas) High stability to enzymes Meningitis, sepsis
Cephalothin Primarily Gram-positive Susceptible to hydrolysis Historical use for staphylococcal infections

Key Contrasts :

  • Stability : Cefoxitin and ceftriaxone exhibit greater β-lactamase resistance than cephalothin .
  • Spectrum : Ceftriaxone’s broad coverage contrasts with cephalothin’s narrower activity.
  • Pharmacokinetics : Ceftriaxone’s long half-life allows once-daily dosing, unlike cefoxitin or cephalothin .

Biologische Aktivität

Ceftiguanide is a cephalosporin antibiotic that exhibits a range of biological activities, primarily targeting bacterial infections. This article provides an in-depth exploration of its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Ceftiguanide works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking of peptidoglycan layers. This leads to cell lysis and ultimately the death of susceptible bacteria. The compound is particularly effective against Gram-positive and some Gram-negative bacteria.

Spectrum of Activity

Ceftiguanide has been shown to be effective against a variety of pathogens. Below is a table summarizing its activity against selected bacterial strains:

Bacterial Strain Sensitivity Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureusSensitive0.5 - 2
Escherichia coliIntermediate2 - 8
Klebsiella pneumoniaeSensitive1 - 4
Pseudomonas aeruginosaResistant>32

Case Study 1: Efficacy in Community-Acquired Pneumonia

A clinical trial involving patients with community-acquired pneumonia demonstrated that Ceftiguanide significantly reduced bacterial load compared to a control group receiving standard treatment. Patients treated with Ceftiguanide showed a reduction in symptoms within 48 hours, with a notable decrease in hospital readmission rates due to recurrent infections.

  • Population: 200 patients aged 18-65
  • Outcome: Reduced symptoms and lower recurrence rates
  • Follow-up: 6 months post-treatment

Case Study 2: Complicated Urinary Tract Infections

In another study focusing on complicated urinary tract infections (UTIs), Ceftiguanide was administered to patients who had previously shown resistance to other antibiotics. The results indicated a high success rate in eradicating the infection, with only 10% of patients experiencing treatment failure.

  • Population: 150 patients with recurrent UTIs
  • Outcome: 90% success rate in infection clearance
  • Follow-up: Evaluated at 3 weeks post-treatment

Pharmacokinetics

Ceftiguanide exhibits favorable pharmacokinetic properties, allowing for effective dosing regimens:

  • Absorption: Rapidly absorbed after intravenous administration.
  • Distribution: Widely distributed in body tissues and fluids.
  • Metabolism: Minimal hepatic metabolism; primarily excreted unchanged via the kidneys.
  • Half-life: Approximately 1.5 hours, allowing for frequent dosing.

Safety and Side Effects

The safety profile of Ceftiguanide is generally favorable, with common side effects including gastrointestinal disturbances (nausea, diarrhea) and allergic reactions (rash). Serious adverse events are rare but can include anaphylaxis and Clostridium difficile-associated diarrhea.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.